4-Bromo-2-(difluoromethyl)-1-propoxybenzene
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Overview
Description
4-Bromo-2-(difluoromethyl)-1-propoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, two fluorine atoms, and a propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-1-propoxybenzene can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethyl)-1-propoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)-1-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and catalysts (copper, palladium).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Reduction: Reducing agents (LiAlH_4, NaBH_4), solvents (ether, THF).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-1-propoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-propoxybenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the propoxy group can influence the compound’s reactivity and binding affinity to biological targets. For example, the bromine atom may participate in halogen bonding interactions, while the difluoromethyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(difluoromethyl)pyridine: Similar structure with a pyridine ring instead of a benzene ring.
4-Bromo-2-(difluoromethyl)-1-fluorobenzene: Similar structure with a fluorine atom instead of a propoxy group.
4-Bromo-2-(difluoromethyl)-1-isopropoxybenzene: Similar structure with an isopropoxy group instead of a propoxy group.
Uniqueness
4-Bromo-2-(difluoromethyl)-1-propoxybenzene is unique due to the combination of its bromine, difluoromethyl, and propoxy substituents. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,10H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNHHOWYMBTRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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